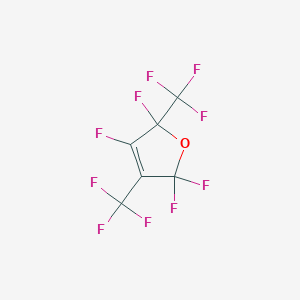
2,2,4,5-Tetrafluoro-3,5-bis(trifluoromethyl)-2,5-dihydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,5-Tetrafluoro-3,5-bis(trifluoromethyl)-2,5-dihydrofuran is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, including high stability and resistance to degradation. These properties make them valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,5-Tetrafluoro-3,5-bis(trifluoromethyl)-2,5-dihydrofuran typically involves the fluorination of precursor compounds. Common methods include:
Electrophilic fluorination: Using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Nucleophilic fluorination: Using reagents like potassium fluoride (KF) or cesium fluoride (CsF).
Industrial Production Methods
Industrial production may involve large-scale fluorination processes, often under controlled conditions to ensure safety and efficiency. The choice of method depends on factors like cost, availability of reagents, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in substitution reactions, where fluorine atoms may be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, under acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, often in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while reduction may produce fluorinated hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Fluorinated compounds are often used as catalysts or catalyst supports in various chemical reactions.
Materials Science: Used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical attack.
Biology and Medicine
Pharmaceuticals: Fluorinated compounds are used in drug design and development due to their stability and ability to interact with biological targets.
Imaging Agents: Used in medical imaging techniques, such as positron emission tomography (PET).
Industry
Polymers: Used in the production of high-performance polymers with applications in aerospace, electronics, and other fields.
Surfactants: Fluorinated surfactants are used in various industrial processes due to their unique surface-active properties.
Mecanismo De Acción
The mechanism of action of 2,2,4,5-Tetrafluoro-3,5-bis(trifluoromethyl)-2,5-dihydrofuran depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, affecting their activity. In catalysis, it may facilitate chemical reactions by stabilizing transition states or intermediates.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,4,5-Tetrafluoro-3,5-dimethyl-2,5-dihydrofuran
- 2,2,4,5-Tetrafluoro-3,5-bis(difluoromethyl)-2,5-dihydrofuran
Uniqueness
2,2,4,5-Tetrafluoro-3,5-bis(trifluoromethyl)-2,5-dihydrofuran is unique due to its high degree of fluorination, which imparts exceptional stability and resistance to degradation. This makes it particularly valuable in applications requiring robust and durable materials.
Propiedades
Número CAS |
90169-96-3 |
|---|---|
Fórmula molecular |
C6F10O |
Peso molecular |
278.05 g/mol |
Nombre IUPAC |
2,2,4,5-tetrafluoro-3,5-bis(trifluoromethyl)furan |
InChI |
InChI=1S/C6F10O/c7-2-1(4(9,10)11)5(12,13)17-3(2,8)6(14,15)16 |
Clave InChI |
VFOIRCFNOICOCO-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(OC1(F)F)(C(F)(F)F)F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


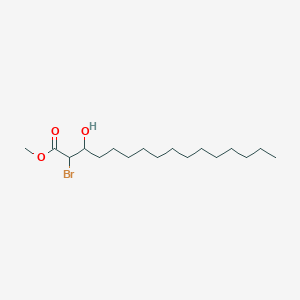
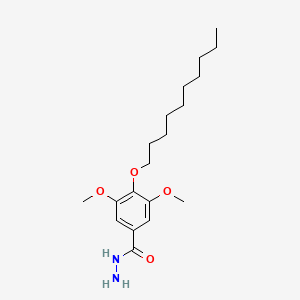
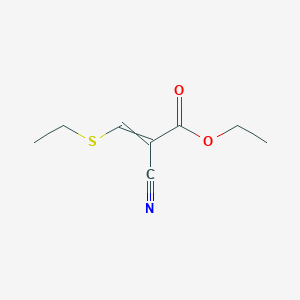
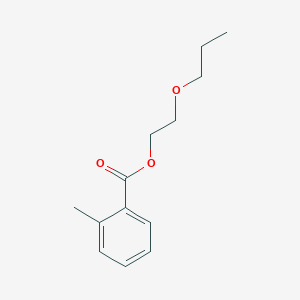
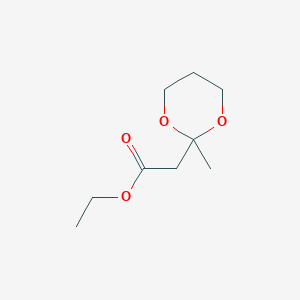
![N-[(2,3-Diphenyl-1H-indol-1-yl)methylidene]hydroxylamine](/img/structure/B14376330.png)
![1-Fluoro-4-[4-methyl-4-(4-methylphenyl)pentyl]-2-phenoxybenzene](/img/structure/B14376341.png)

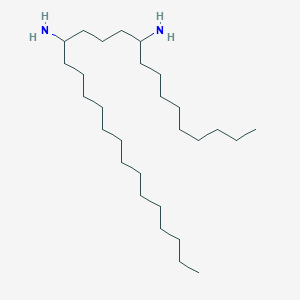

![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(4-octylbenzene)](/img/structure/B14376356.png)
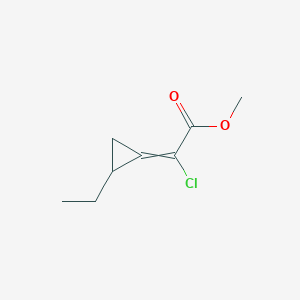
![1,1'-{Disulfanediylbis[(cyclohexane-1,1-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B14376364.png)
![4-[4-(4-Ethylphenyl)-4-methylpentyl]-1-fluoro-2-phenoxybenzene](/img/structure/B14376369.png)
